molecular formula C23H20N4O3S B2502903 5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358281-05-6

5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2502903
CAS RN: 1358281-05-6
M. Wt: 432.5
InChI Key: WNDVEVLVWNGZIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, starting with the formation of key intermediates such as oxazoles or pyrazoles, followed by further functionalization. For instance, the synthesis of oxazole derivatives can be achieved through cyclization and chlorination reactions, as described in the synthesis of hypoglycemic agents . Similarly, the synthesis of triazole-thione derivatives involves the preparation of key intermediates from benzoic acid hydrazides, followed by cyclization . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized by the presence of planar rings that can interact with biological targets. For example, the crystal structure of a related triazole-thione compound shows planar rings and specific dihedral angles between them, which could be relevant for binding to biological receptors . The presence of substituents like ethoxy and thiophenyl groups can further influence the molecular conformation and, consequently, the biological activity.

Chemical Reactions Analysis

Heterocyclic compounds like the one described can undergo various chemical reactions, including alkylation, condensation, and cyclization, to form a diverse array of derivatives . These reactions are often used to introduce different substituents that can modulate the compound's biological activity. The reactivity of specific functional groups within the molecule can be exploited to create targeted modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. Polarographic studies can provide insights into the redox behavior of related compounds, which is important for understanding their mechanism of action . The solubility, melting point, and stability of these compounds can be determined through various analytical techniques, including NMR, IR, MS, and elemental analysis, as well as high-performance liquid chromatography to ensure purity .

Scientific Research Applications

Synthesis and Structural Characterization

Research efforts have been directed towards the synthesis and detailed structural characterization of related heterocyclic compounds, utilizing techniques like X-ray crystallography, NMR spectroscopy, and computational methods like DFT studies. These methods provide a deep understanding of the molecular geometry, electronic structure, and reactive properties of such compounds. For instance, studies on NH-pyrazoles and benzoxazolinone derivatives highlight the complexity and the nuanced approach required in the synthesis of heterocyclic compounds, along with their structural diversity (Cornago et al., 2009; Şahin et al., 2011).

Biological Activities and Potential Applications

Several synthesized heterocyclic compounds have been evaluated for their biological activities, such as antimicrobial, antifungal, and anticancer properties. The exploration of these compounds often reveals promising activities, suggesting their potential as lead compounds for drug development. For example, new bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown potent anti-tumor activities (Gomha et al., 2016). Furthermore, the study of pyrazole and triazole derivatives has emphasized their significance in medicinal chemistry due to their versatile pharmacological potentials (Fedotov et al., 2022).

properties

IUPAC Name

5-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-3-29-17-8-6-16(7-9-17)22-24-19(15(2)30-22)14-26-10-11-27-20(23(26)28)13-18(25-27)21-5-4-12-31-21/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDVEVLVWNGZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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